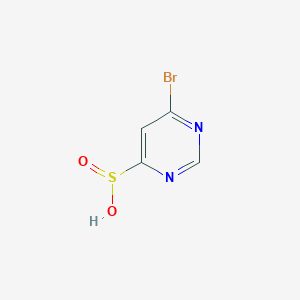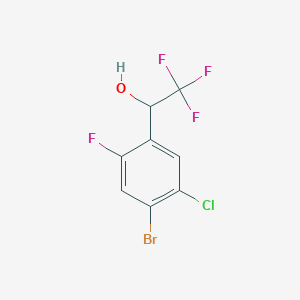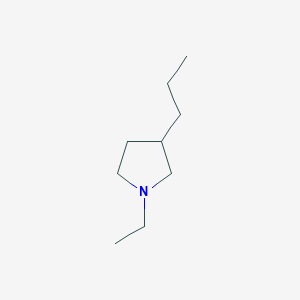
1-Ethyl-3-propylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-propylpyrrolidine is a nitrogen-containing heterocyclic compound belonging to the pyrrolidine family Pyrrolidines are characterized by a five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-propylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1,4-diaminobutane with ethyl and propyl halides under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of pyrrolidines often involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. The process is typically carried out in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated pyrrolidines.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-propylpyrrolidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-propylpyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration. It binds to active sites or allosteric sites, altering the activity of the target protein and affecting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, which lacks the ethyl and propyl substituents.
N-Methylpyrrolidine: A similar compound with a methyl group instead of ethyl and propyl groups.
N-Ethylpyrrolidine: Contains an ethyl group but lacks the propyl group.
Uniqueness: 1-Ethyl-3-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethyl and propyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and industrial applications .
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
1-ethyl-3-propylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-6-7-10(4-2)8-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
XSKSNYPSMXWBEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCN(C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


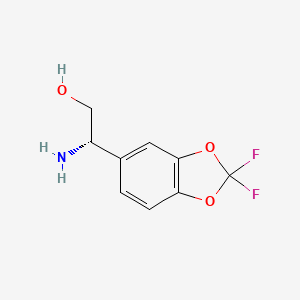
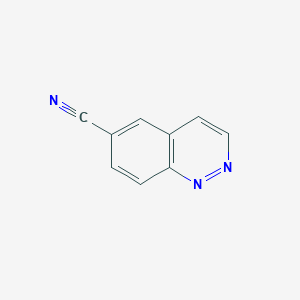

![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)


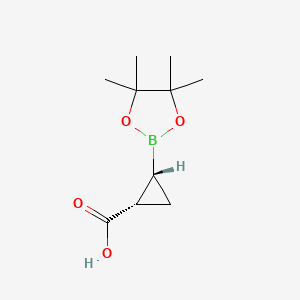
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
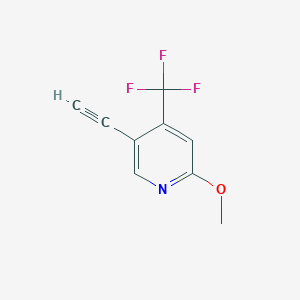


![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
